![molecular formula C25H29Cl2NO4 B605387 2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid CAS No. 1352064-70-0](/img/structure/B605387.png)
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-8553 is a potent and selective piperidinone inhibitor of the MDM2-p53 interaction.
Scientific Research Applications
Synthesis and Structural Analysis
The compound "2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid" is a complex molecule, and while direct research specifically on this compound is not readily available, several studies have investigated structures with somewhat similar characteristics. For instance, the study by Wu et al. (2015) discussed the synthesis and characterization of a compound with chlorophenyl and hydroxy groups, focusing on the molecular configuration and crystal structure analysis. This study emphasized the importance of understanding the intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and conformation of complex molecules (Wu et al., 2015).
Antimicrobial Applications
Additionally, some research has been conducted on the antimicrobial properties of related compounds. For example, Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based derivatives, assessing their potential as antimicrobial agents against bacteria, mycobacteria, and fungi. They discovered that these derivatives exhibit significant activity, particularly against mycobacteria (Krátký et al., 2017).
Chemical Synthesis Techniques
In terms of chemical synthesis, research by Mogilaiah et al. (2005) delved into the synthesis of certain compounds using chloramine-T mediated processes under microwave irradiation, demonstrating the efficiency of microwave-assisted synthesis in producing high-purity compounds. Such techniques are relevant for the synthesis of complex molecules like "2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid," particularly when considering the optimization of reaction conditions for better yields and purity (Mogilaiah & Reddy, 2005).
Stereochemical Considerations
Furthermore, Tanaka et al. (2002) conducted a study on the synthesis of carbapenam derivatives, highlighting the significance of stereochemical configurations in the synthesis of bioactive molecules. Understanding the stereochemistry is crucial for the synthesis and functional analysis of complex compounds like the one (Tanaka et al., 2002).
properties
CAS RN |
1352064-70-0 |
|---|---|
Product Name |
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
Molecular Formula |
C25H29Cl2NO4 |
Molecular Weight |
478.41 |
IUPAC Name |
2-[(3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1 |
InChI Key |
YUALYRLIFVPOHL-VPLUBSIMSA-N |
SMILES |
O=C(O)C[C@]1(C)C(N([C@@H](CC)[C@@H](O)C)[C@H](C2=CC=C(Cl)C=C2)[C@@H](C3=CC=CC(Cl)=C3)C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AM-8553; AM 8553; AM8553; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



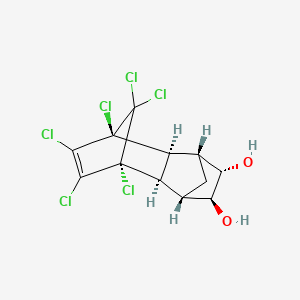
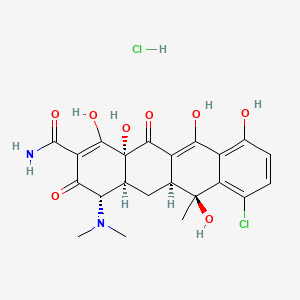
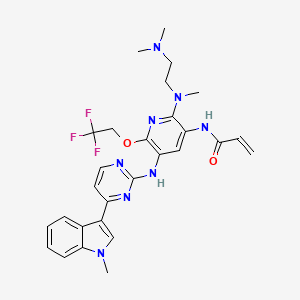
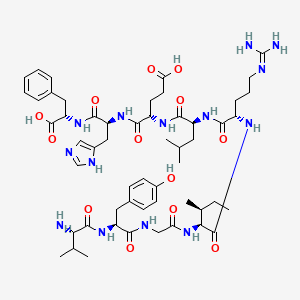
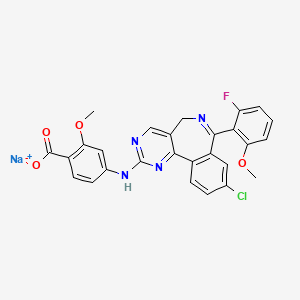
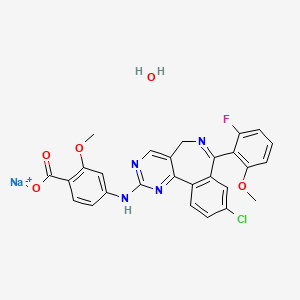
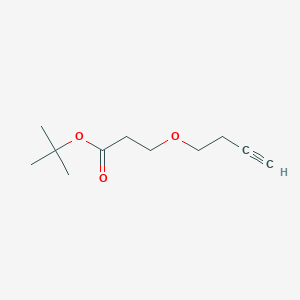
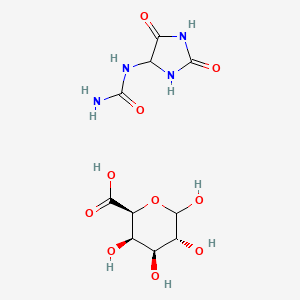
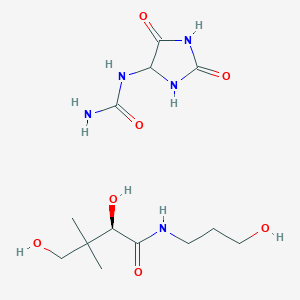
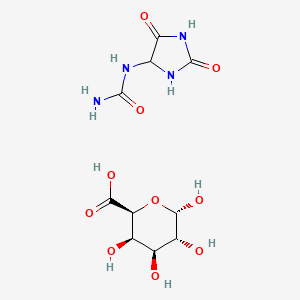
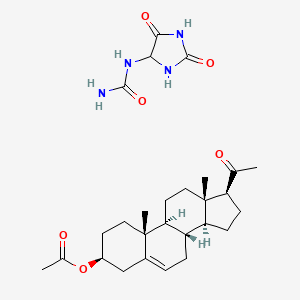
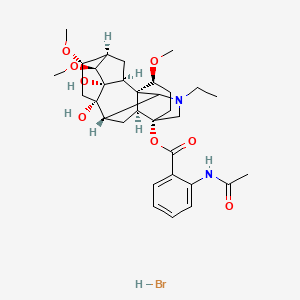
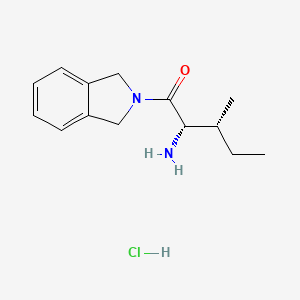
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)